2-(3,4-dihydroxyphenyl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,4-dihydroxyphenyl)acetic acid involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae. This method yields the product with a 52% efficiency . Another approach involves the biosynthesis using metabolic engineering techniques, where 4-hydroxyphenylacetic acid is converted to this compound using high-efficiency expression of hydroxylase enzymes .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that facilitate the conversion of precursor compounds into the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include quinones, catechols, and various substituted phenylacetic acids .
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a biomarker for studying the metabolism of dopamine and other neurotransmitters.
Medicine: It is used in the development of drugs targeting the dopaminergic system, particularly for treating neurological disorders.
Industry: It is utilized in the production of antioxidants and other bioactive compounds
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). This compound acts as a biomarker for dopamine metabolism and is involved in various biochemical pathways related to neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Homovanillic acid: Another metabolite of dopamine, but with different enzymatic pathways.
3-Methoxytyramine: A metabolite of dopamine that is further degraded to homovanillic acid.
Phenylacetic acid: A structural derivative of 2-(3,4-dihydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific role in the dopaminergic system and its involvement in the metabolism of dopamine. Its presence as a biomarker for dopamine metabolism makes it a valuable compound in neurological research .
Biological Activity
2-(3,4-Dihydroxyphenyl)acetic acid, also known as 3,4-dihydroxyphenylacetic acid (DOPAC), is a significant metabolite of dopamine and has garnered attention for its biological activities, particularly in neurochemistry and antioxidant mechanisms. This article provides a comprehensive overview of the biological activity of DOPAC, including its biochemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉O₄
- Molecular Weight : 183.16 g/mol
- Structural Characteristics : DOPAC features two hydroxyl groups on the aromatic ring, which are crucial for its biological activity.
1. Neuroprotective Effects
DOPAC plays a role in the metabolism of dopamine, which is vital for maintaining neurological health. Studies have indicated that DOPAC may have protective effects against neurodegenerative diseases such as Parkinson's disease due to its involvement in dopamine degradation pathways.
- Case Study : In a study examining the effects of DOPAC on oxidative stress in neuronal cells, it was found that DOPAC can mitigate oxidative damage by enhancing antioxidant enzyme activities and reducing lipid peroxidation levels .
2. Antioxidant Activity
DOPAC exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance the expression of phase II detoxifying enzymes.
- Research Findings :
- A study demonstrated that DOPAC enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to increased levels of phase II antioxidant enzymes .
- In vitro assays showed that DOPAC effectively scavenged free radicals and inhibited hydrogen peroxide-induced cytotoxicity in liver cells .
3. Anti-inflammatory Properties
DOPAC has been studied for its anti-inflammatory effects, particularly through its modulation of cytokine production and inflammatory pathways.
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell types, suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
Given its biological activities, DOPAC has potential therapeutic implications in various fields:
- Neurodegenerative Diseases : Its neuroprotective and antioxidant properties suggest that DOPAC could be beneficial in managing conditions like Parkinson's disease.
- Liver Protection : DOPAC has demonstrated protective effects against acetaminophen-induced liver injury by enhancing antioxidant defenses .
- Diabetes Management : Recent studies indicate that derivatives of DOPAC may act as α-glucosidase inhibitors, presenting a novel approach to managing type II diabetes by controlling postprandial glucose levels .
Comparative Analysis with Related Compounds
To better understand the unique properties of DOPAC, a comparison with related compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |
Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |
Tyrosine | Precursor amino acid to dopamine | Precursor to catecholamines |
Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-SWDPYBNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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